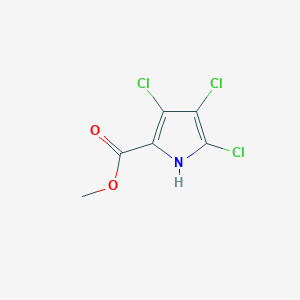
3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester: is a chemical compound with the molecular formula C6H4Cl3NO2 and a molecular weight of 228.46 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The presence of three chlorine atoms and a carboxylic acid methyl ester group makes it a unique and interesting compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester typically involves the chlorination of pyrrole derivatives followed by esterification. One common method involves the reaction of pyrrole with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3, 4, and 5 positions. The resulting trichloropyrrole is then reacted with methanol and a suitable acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to convert the ester group to an alcohol.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide, ammonia, or thiols in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Substituted pyrrole derivatives with various functional groups replacing the chlorine atoms.
Reduction Reactions: Partially or fully dechlorinated pyrrole derivatives and alcohols.
Oxidation Reactions: Pyrrole-2,5-dicarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of halogenated pyrrole derivatives on biological systems. It may serve as a model compound for investigating the interactions of halogenated heterocycles with enzymes and receptors.
Medicine: While specific medical applications of this compound are not well-documented, derivatives of pyrrole are known to possess various pharmacological activities. Research into similar compounds may provide insights into potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the ester group can influence its binding affinity and reactivity. The compound may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
- 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl, ethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Comparison: Compared to these similar compounds, 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester is unique due to the presence of three chlorine atoms. This halogenation significantly alters its chemical properties, making it more reactive in substitution reactions and potentially more effective in biological applications. The ester group also provides a site for further chemical modifications, enhancing its versatility in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H4Cl3NO2 |
|---|---|
Molekulargewicht |
228.5 g/mol |
IUPAC-Name |
methyl 3,4,5-trichloro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H4Cl3NO2/c1-12-6(11)4-2(7)3(8)5(9)10-4/h10H,1H3 |
InChI-Schlüssel |
AIOZBJHDOWQONT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(N1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


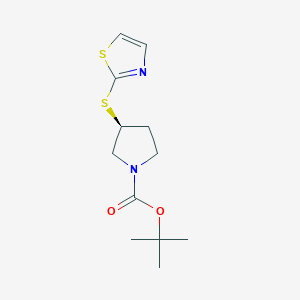

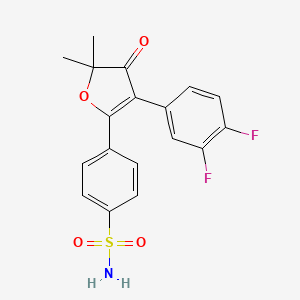
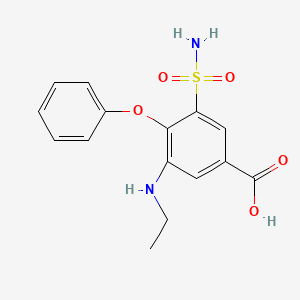
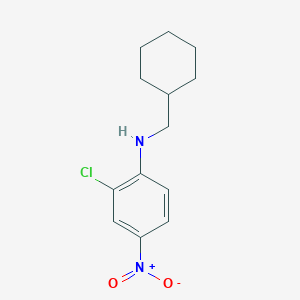
![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)

![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)


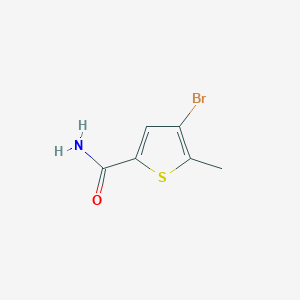
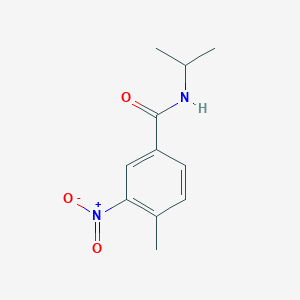
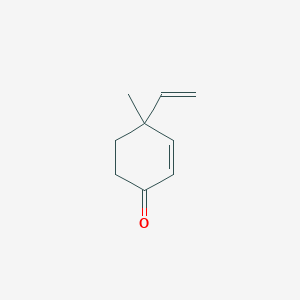
![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
